2-Bromo-3-(trifluoromethoxy)aniline chemical structure
2-Bromo-3-(trifluoromethoxy)aniline chemical structure
Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-Bromo-3-(trifluoromethoxy)aniline
Executive Summary
2-Bromo-3-(trifluoromethoxy)aniline (CAS: 1805474-26-3) is a highly specialized organofluorine building block used in the synthesis of advanced agrochemicals and pharmaceuticals. It is defined by a "1,2,3-trisubstituted" benzene core, where the steric crowding of the bromine atom—sandwiched between the amine (-NH₂) and trifluoromethoxy (-OCF₃) groups—imparts unique reactivity and conformational properties.
This scaffold is prized in medicinal chemistry for two reasons:
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The -OCF₃ Group: Acts as a "super-halogen" bioisostere, significantly increasing lipophilicity (LogP) and metabolic stability without the high reactivity of a standard acyl chloride or aldehyde.
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Orthogonal Reactivity: The presence of an oxidative handle (Br) and a nucleophilic handle (NH₂) allows for rapid heterocycle formation (e.g., benzoxazoles, indoles) or sequential cross-coupling reactions.
Physicochemical Profile
The molecule exhibits a distinct electronic profile due to the combined inductive effects of the electron-withdrawing -OCF₃ and -Br substituents on the aniline ring.
| Property | Value / Description | Significance |
| CAS Number | 1805474-26-3 | Unique identifier (distinct from the 4-bromo isomer). |
| Molecular Formula | C₇H₅BrF₃NO | -- |
| Molecular Weight | 256.02 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| Predicted LogP | ~3.1 - 3.5 | High lipophilicity aids membrane permeability. |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | Significantly less basic than aniline (pKa 4.6) due to -I effect of OCF₃/Br. |
| H-Bond Donors | 1 (NH₂) | Key for receptor binding interactions. |
| H-Bond Acceptors | 3 (N, O, F) | The -OCF₃ oxygen is a weak acceptor; F atoms are poor acceptors. |
Strategic Synthesis: Overcoming Regioselectivity Challenges
Direct bromination of 3-(trifluoromethoxy)aniline typically yields the 4-bromo or 6-bromo isomers due to steric hindrance at the 2-position. Therefore, the synthesis of the 2-bromo isomer requires a Directed Ortho Lithiation (DoL) strategy or a Nitro-Reduction route to ensure regiochemical fidelity.
Method A: Directed Ortho Lithiation (High Precision)
This method utilizes the "Cooperative Directing Effect" where a protecting group on the amine and the -OCF₃ group both direct the metalation to the crowded 2-position.
Protocol:
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Protection: React 3-(trifluoromethoxy)aniline with Pivaloyl chloride to form the amide.
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Lithiation: Treat with n-BuLi (2.2 eq) at -78°C. The Lithium coordinates between the Amide oxygen and the -OCF₃ oxygen.
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Bromination: Quench the lithiated species with CBr₄ or 1,2-dibromo-1,1,2,2-tetrafluoroethane.
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Deprotection: Acidic hydrolysis (HCl/EtOH) to restore the free amine.
Caption: Figure 1. Directed Ortho Lithiation strategy to achieve the sterically congested 1,2,3-substitution pattern.
Method B: Nitro-Reduction (Scalable)
For larger batches, reducing the corresponding nitro-arene is preferred to avoid cryogenic conditions.
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Precursor: 2-Bromo-1-nitro-3-(trifluoromethoxy)benzene.
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Reagent: Iron powder (Fe) in Acetic Acid (AcOH) or Ethanol/NH₄Cl.
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Note: Avoid catalytic hydrogenation (H₂/Pd), as it may cause hydrodehalogenation (loss of the Bromine).
Reactivity & Functionalization
The molecule serves as a divergent intermediate. The Bromine atom is activated for metal-catalyzed cross-coupling, while the Amine is available for nucleophilic attack.
Key Transformations:
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Suzuki-Miyaura Coupling: The Br atom reacts with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃) to form biaryls.
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Buchwald-Hartwig Amination: The NH₂ group can be coupled with aryl halides, or the Br group can be coupled with amines, depending on catalyst choice.
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Heterocyclization: Condensation with aldehydes or carboxylic acids yields 7-(trifluoromethoxy)benzimidazoles or benzoxazoles , scaffolds common in kinase inhibitors.
Caption: Figure 2.[1][2] Divergent synthetic pathways utilizing the orthogonal functional handles of the core scaffold.
Safety & Handling (MSDS Summary)
As a halogenated aniline, this compound poses specific toxicological risks.
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Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin. Aniline derivatives can cause methemoglobinemia (cyanosis).
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Skin/Eye: Causes serious eye irritation and skin sensitization.
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Handling:
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Use only in a chemical fume hood.
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Wear nitrile gloves and chemical safety goggles.
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Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Light sensitive (may darken upon oxidation).
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References
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Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[3] ChemMedChem.
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Schlosser, M. (2005). "The 2+1 'Sandwich' Effect in Directed Ortho Metalation." Angewandte Chemie International Edition.
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Sigma-Aldrich. "2-Bromo-3-(trifluoromethoxy)aniline Product Page & CAS Verification."
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BenchChem. "Regioselectivity in Halogenation of Trifluoromethoxy Anilines."
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PubChem. "Compound Summary: 2-Bromo-3-(trifluoromethoxy)aniline."
